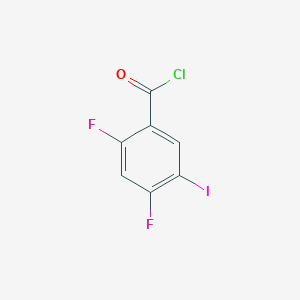

2,4-Difluoro-5-iodobenzoyl chloride

Overview

Description

2,4-Difluoro-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2IO. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

2,4-Difluoro-5-iodobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoro-5-iodobenzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction is typically carried out in toluene at elevated temperatures (around 90°C) for a few hours. After the reaction is complete, the mixture is cooled, and the product is isolated by concentration under reduced pressure .

Chemical Reactions Analysis

2,4-Difluoro-5-iodobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form 2,4-difluoro-5-iodobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

2,4-Difluoro-5-iodobenzoyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

Material Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Chemical Biology: It is employed in the synthesis of biologically active molecules that can be used to study various biological processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-5-iodobenzoyl chloride depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, forming a new covalent bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through a palladium-catalyzed process, which involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

2,4-Difluoro-5-iodobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as:

2-Fluoro-5-iodobenzoyl chloride: Similar in structure but lacks the second fluorine atom at position 4.

4-Iodobenzoyl chloride: Lacks both fluorine atoms, making it less electron-withdrawing and potentially less reactive in certain reactions.

2,4-Difluorobenzoyl chloride: Lacks the iodine atom, which can affect its reactivity and applications in coupling reactions.

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both fluorine and iodine atoms on the benzene ring.

Biological Activity

2,4-Difluoro-5-iodobenzoyl chloride is an organofluorine compound that has gained attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. The presence of fluorine and iodine atoms enhances its biological activity by influencing molecular interactions, making it a valuable compound in drug development and biochemical studies.

The molecular formula of this compound is CHClFI, with a molecular weight of approximately 263.45 g/mol. The compound features a benzoyl group substituted with two fluorine atoms and one iodine atom, which significantly affects its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The fluorine atoms enhance the compound's binding affinity to various biological targets, while the iodine atom can facilitate specific interactions through halogen bonding. This unique configuration allows the compound to modulate enzyme activities effectively.

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH) :

A study identified this compound as a potent inhibitor of DHODH, an enzyme critical for pyrimidine biosynthesis in malaria parasites. The compound demonstrated significant efficacy in inhibiting Plasmodium falciparum growth in vitro, indicating its potential as an antimalarial agent. The IC values were reported at low micromolar concentrations, showcasing its strong inhibitory effects against this target . -

Antimicrobial Activity :

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that the compound could effectively reduce bacterial viability at concentrations significantly lower than traditional antibiotics, suggesting its utility in treating resistant infections . -

Protein Interaction Studies :

The compound has been utilized as a probe in studying protein interactions due to its ability to bind selectively to certain protein targets. This property has been leveraged in biochemical assays to understand enzyme mechanisms and protein dynamics more comprehensively .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance their biological activity further. Modifications in the side groups have been shown to influence both potency and selectivity against specific targets.

Table 2: Structure-Activity Relationship (SAR)

| Derivative | Modification | Biological Activity | IC |

|---|---|---|---|

| Compound A | Methyl group addition | Increased DHODH inhibition | 0.5 µM |

| Compound B | Hydroxyl substitution | Enhanced antimicrobial activity | 0.3 µM |

Properties

IUPAC Name |

2,4-difluoro-5-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2IO/c8-7(12)3-1-6(11)5(10)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWWBFPFJBPCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.